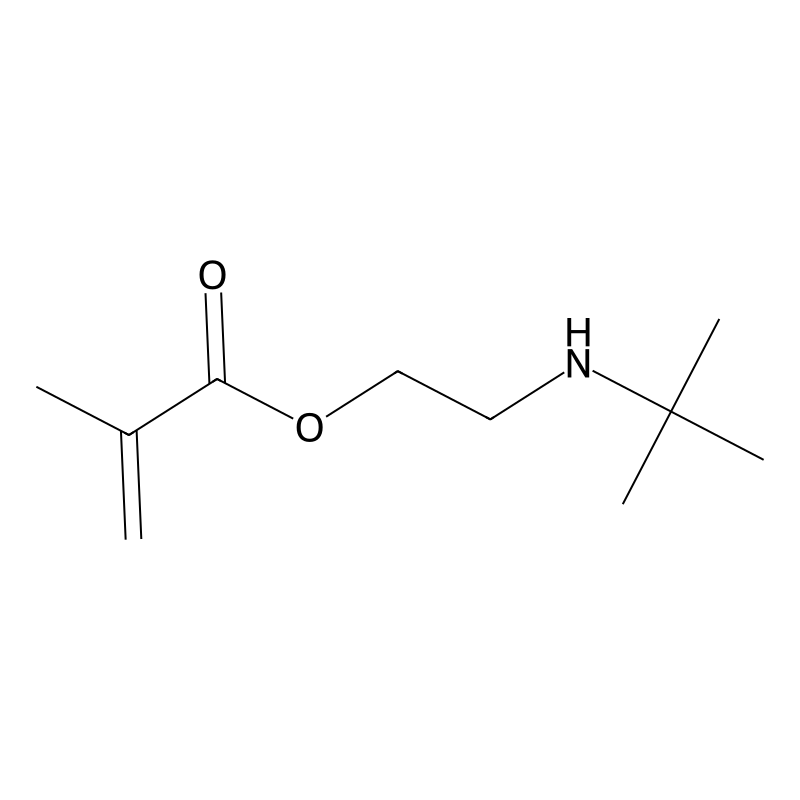2-(Tert-butylamino)ethyl methacrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Synthesis of Functional Polymers
TBEMA acts as a monomer for the synthesis of functional polymers through polymerization reactions. The tert-butyl amine group (t-Bu) in its structure provides reactivity and allows for the incorporation of specific functionalities into the polymer backbone. Research has explored TBEMA for the development of polymers with properties like:
Cationic character: The presence of the amine group grants the polymer chain a positive charge (cationic) in specific environments. This property finds applications in areas like gene delivery and drug delivery systems [].
pH-responsiveness: The t-Bu group can be cleaved under acidic conditions, leading to the formation of a primary amine group. This makes the resulting polymer pH-responsive, meaning its properties change depending on the surrounding acidity. This characteristic is valuable for controlled drug release applications [].
Biomaterial Development
TBEMA is being investigated for its potential in the development of biomaterials. The combination of its methacrylate functionality (for polymerization) and the amine group (for biocompatibility) makes it an interesting candidate. Studies have explored TBEMA for applications like:
Antimicrobial surfaces: Research suggests that incorporating TBEMA into polymers can impart antimicrobial properties to the resulting material []. This could be beneficial for developing surfaces that resist bacterial growth in medical devices or implants.
Gene delivery: Polymers containing TBEMA have been explored as carriers for delivering genetic material (DNA or RNA) into cells []. The cationic nature of the polymer aids in the interaction with negatively charged DNA, facilitating its delivery into the cells.
2-(Tert-butylamino)ethyl methacrylate is an organic compound with the molecular formula C₁₀H₁₉NO₂. It features a methacrylate group attached to a tert-butylaminoethyl moiety. The compound is known for its stability under normal conditions and is classified as a corrosive liquid . Its structure allows it to participate in various
The compound undergoes typical reactions associated with methacrylates, including:
- Polymerization: 2-(Tert-butylamino)ethyl methacrylate can polymerize to form poly(2-(tert-butylamino)ethyl methacrylate), which is utilized in coatings and adhesives.
- Esterification: It can react with acids to form esters.
- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions with electrophiles.
These reactions are fundamental for its application in creating polymers and other chemical derivatives.
Research indicates that 2-(Tert-butylamino)ethyl methacrylate exhibits antimicrobial properties when incorporated into polymeric materials. For instance, studies have shown that it can enhance the antimicrobial activity of certain polymers through structural optimization . Additionally, its derivatives have been explored for their potential in drug delivery systems due to their biocompatibility and responsiveness to environmental changes .
Several methods exist for synthesizing 2-(Tert-butylamino)ethyl methacrylate:
- Direct Amination: The compound can be synthesized by reacting tert-butylamine with methacryloyl chloride in the presence of a base.
- Transesterification: This method involves the reaction of an existing methacrylate ester with tert-butylamine.
- Radical Polymerization: This technique can be employed to produce the polymer form of the compound from its monomer.
These methods highlight the compound's versatility and accessibility for industrial production.
2-(Tert-butylamino)ethyl methacrylate finds use in various applications:
- Coatings: Utilized in protective coatings due to its adhesion properties and chemical resistance.
- Textile Chemicals: Acts as a dispersing agent and stabilizer in textile treatments.
- Pharmaceuticals: Used in drug delivery systems owing to its biocompatibility and ability to form hydrogels.
- Ion Exchange Resins: Employed in the production of resins for water treatment processes .
Interaction studies have focused on the compound's behavior in biological systems and its compatibility with other materials. For instance:
- Biocompatibility Assessments: Evaluations have shown that polymers derived from 2-(Tert-butylamino)ethyl methacrylate are generally well-tolerated by biological tissues, making them suitable for medical applications .
- Surface Modification: Research has demonstrated that modifying surfaces with this compound can enhance their functionality, such as improving drug loading capacities or altering hydrophilicity/hydrophobicity .
Several compounds share structural similarities with 2-(Tert-butylamino)ethyl methacrylate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(Dimethylamino)ethyl methacrylate | Contains dimethylamino group | Higher water solubility compared to tert-butylamine |
| 2-(Amino)ethyl methacrylate | Simple amino group | Lacks steric hindrance; more reactive |
| N,N-Diethylaminoethyl methacrylate | Diethylamine instead of tert-butylamine | Different steric effects influencing reactivity |
While these compounds share similar functional groups, the presence of the tert-butyl group in 2-(Tert-butylamino)ethyl methacrylate provides unique steric properties that affect its reactivity and application potential.
Physical Description
Color/Form
XLogP3
Boiling Point
Flash Point
11 °C (Cleveland open cup)
Density
Melting Point
UNII
GHS Hazard Statements
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
TRANSESTERIFICATION OR ESTERIFICATION OF TERT-BUTYLAMINOETHANOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID
General Manufacturing Information
2-Propenoic acid, 2-methyl-, 2-[(1,1-dimethylethyl)amino]ethyl ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/
Analytic Laboratory Methods
Storage Conditions
... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/








